

Unveiling Hydroaurantiogliocladin: A Technical Guide to its Discovery and Origins

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Compound of Interest

Compound Name: *Hydroaurantiogliocladin*

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Introduction

Hydroaurantiogliocladin, a derivative of the better-known compound aurantiogliocladin, represents a fascinating yet under-documented molecule of fungal origin. While literature directly referencing **hydroaurantiogliocladin** is scarce, this guide provides a comprehensive technical overview of its parent compound, aurantiogliocladin. By understanding the discovery, origin, and biosynthesis of aurantiogliocladin, we can infer the probable nature and origins of its hydro-derivative. This document synthesizes available scientific knowledge, presenting it in a structured format with detailed experimental insights and visual pathways to aid researchers in drug discovery and natural product chemistry.

Aurantiogliocladin is a quinone antibiotic that has been noted for its mild antibiotic properties. The focus of this guide will be on the foundational research surrounding aurantiogliocladin, providing a solid framework for further investigation into its hydrogenated form.

Discovery and Origin

Aurantiogliocladin was first discovered and its structure elucidated in 1953 by Vischer. The compound was isolated from the culture broth of a fungal species belonging to the genus Gliocladium. Gliocladium species are filamentous fungi found globally in soil and decaying organic matter. They are known producers of a diverse array of secondary metabolites, some of which exhibit interesting biological activities.

The producing organism, a strain of Gliocladium, was cultivated in a liquid medium, and the active compound was subsequently extracted and purified from the culture filtrate. The initial characterization of aurantiogliocladin revealed its quinonoid structure, a class of organic compounds that are known for their redox properties and biological activities.

Chemical Structure and Properties

The chemical structure of aurantiogliocladin was determined through classical chemical degradation and spectroscopic methods. While the original 1953 publication laid the groundwork, modern spectroscopic techniques have further confirmed its structure. The likely structure of **hydroaurantiogliocladin** would be a reduced form of aurantiogliocladin, where one or both of the quinone carbonyl groups are reduced to hydroxyl groups, forming a hydroquinone.

Table 1: Physicochemical Properties of Aurantiogliocladin

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₄
Molecular Weight	196.20 g/mol
Appearance	Orange-yellow crystals
Class	Benzoquinone

Experimental Protocols

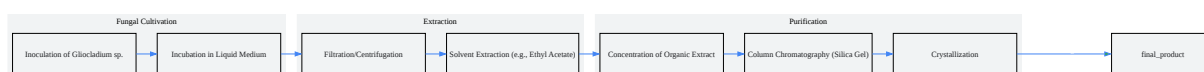
Isolation and Purification of Aurantiogliocladin

The following is a generalized protocol based on methods for isolating secondary metabolites from fungal cultures.

- **Fungal Cultivation:** A pure culture of the Gliocladium species is inoculated into a suitable liquid fermentation medium. The culture is incubated for a period of several days to allow for the production of secondary metabolites.
- **Extraction:** The fungal biomass is separated from the culture broth by filtration or centrifugation. The culture filtrate is then extracted with an organic solvent such as ethyl

acetate or chloroform to partition the organic compounds, including aurantiogliocladin, into the organic phase.

- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to column chromatography using a stationary phase like silica gel. A gradient of solvents with increasing polarity is used to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Crystallization:** Fractions containing pure aurantiogliocladin are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system to obtain pure crystals of aurantiogliocladin.



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Figure 1. Experimental workflow for the isolation and purification of aurantiogliocladin.

Structure Elucidation

The structure of aurantiogliocladin has been determined and confirmed using a combination of the following spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyls and hydroxyls.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of its chromophore.

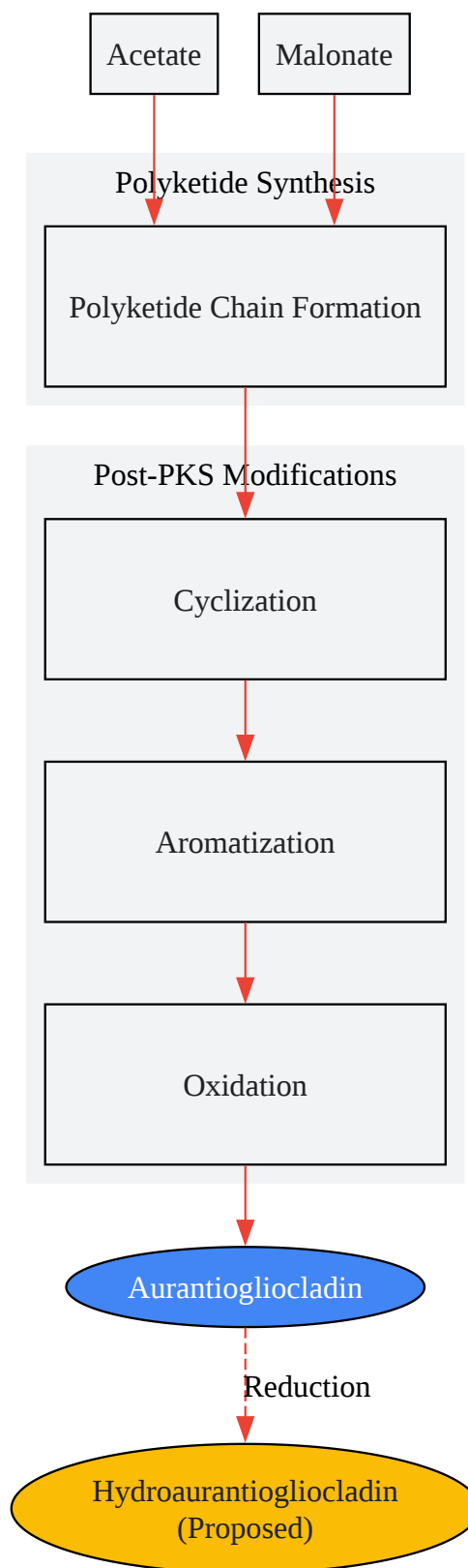
Table 2: Spectroscopic Data for Aurantiogliocladin

Technique	Key Observations
^1H NMR	Signals corresponding to methyl, methoxy, and olefinic protons.
^{13}C NMR	Resonances for carbonyl, olefinic, methyl, and methoxy carbons.
Mass Spec	Molecular ion peak consistent with the formula $\text{C}_{10}\text{H}_{12}\text{O}_4$.
IR	Absorption bands for $\text{C}=\text{O}$ (quinone) and $\text{C}=\text{C}$ stretching.
UV-Vis	Maxima characteristic of a substituted benzoquinone.

Biosynthesis of Aurantiogliocladin

The biosynthesis of aurantogliocladin in Gliocladium species proceeds through the polyketide pathway. The precursor molecules for this pathway are acetate and malonate.

The proposed biosynthetic pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization, dehydration, and modification reactions to form the final aurantogliocladin molecule.



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